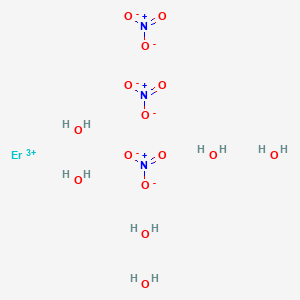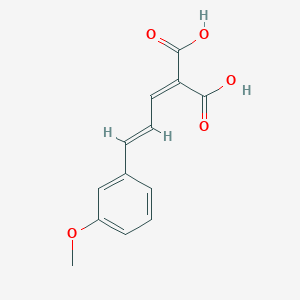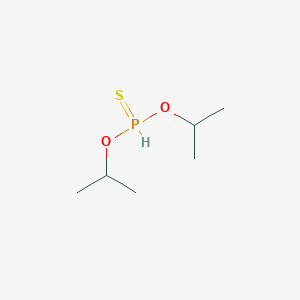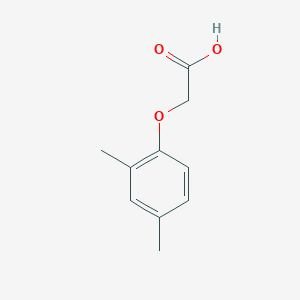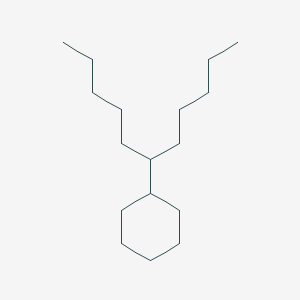
(1-Pentylhexyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pentylhexyl)cyclohexane, also known as PHCH, is a cyclic alkane that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PHCH belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoid compounds found in the cannabis plant.
Wirkmechanismus
(1-Pentylhexyl)cyclohexane acts on the endocannabinoid system, which is a complex signaling system involved in the regulation of various physiological processes. (1-Pentylhexyl)cyclohexane binds to the cannabinoid receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, which can have a profound effect on the regulation of pain, mood, and other physiological processes.
Biochemische Und Physiologische Effekte
(1-Pentylhexyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. (1-Pentylhexyl)cyclohexane has also been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. Additionally, (1-Pentylhexyl)cyclohexane has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity. (1-Pentylhexyl)cyclohexane has a high affinity for the cannabinoid receptors in the brain, which makes it a useful tool for studying the endocannabinoid system. However, the limitations of using (1-Pentylhexyl)cyclohexane in lab experiments include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane.
Zukünftige Richtungen
There are several future directions for the study of (1-Pentylhexyl)cyclohexane. One potential direction is the development of novel synthetic cannabinoids that have improved therapeutic properties and reduced toxicity. Another potential direction is the investigation of the effects of (1-Pentylhexyl)cyclohexane on other physiological processes, such as sleep and appetite regulation. Additionally, the development of new analytical techniques for the detection and quantification of (1-Pentylhexyl)cyclohexane in biological samples could lead to a better understanding of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, (1-Pentylhexyl)cyclohexane is a synthetic cannabinoid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment. (1-Pentylhexyl)cyclohexane acts on the endocannabinoid system and has been shown to have analgesic, anxiolytic, and antidepressant properties. The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity, while the limitations include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane. There are several future directions for the study of (1-Pentylhexyl)cyclohexane, including the development of novel synthetic cannabinoids and the investigation of its effects on other physiological processes.
Synthesemethoden
The synthesis of (1-Pentylhexyl)cyclohexane involves the reaction of cyclohexanone with 1-pentylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1-Pentylhexyl)cyclohexane. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
(1-Pentylhexyl)cyclohexane has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory. (1-Pentylhexyl)cyclohexane has been tested in preclinical studies for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
Eigenschaften
CAS-Nummer |
13151-81-0 |
|---|---|
Produktname |
(1-Pentylhexyl)cyclohexane |
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
undecan-6-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3 |
InChI-Schlüssel |
YMKWMZMMPATDJO-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)C1CCCCC1 |
Kanonische SMILES |
CCCCCC(CCCCC)C1CCCCC1 |
Synonyme |
(1-Pentylhexyl)cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



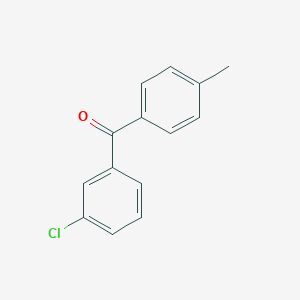
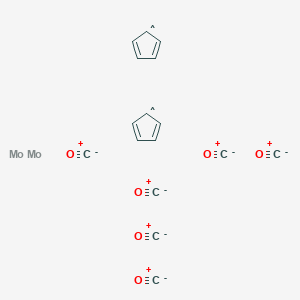

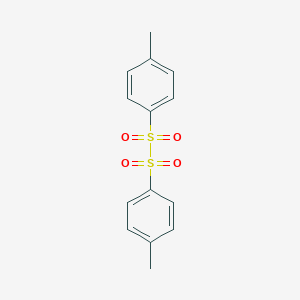
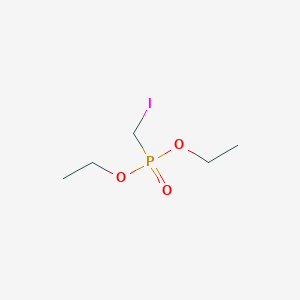

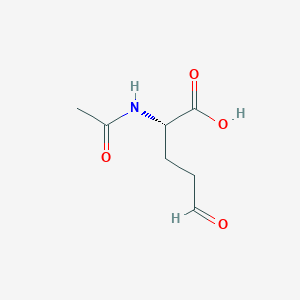
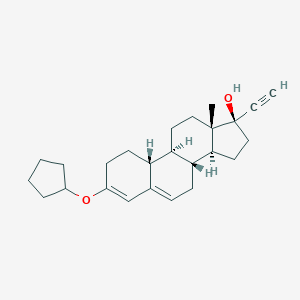
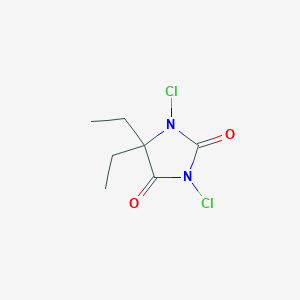
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
